molecular formula C19H17N5O5S B2547486 2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-94-4

2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2547486
CAS No.: 391227-94-4
M. Wt: 427.44
InChI Key: IAFQUWFIDHSWBY-UHFFFAOYSA-N
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Description

2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule designed for research purposes, integrating a benzamide core with a 1,3,4-thiadiazole ring. This molecular architecture is frequently explored in medicinal chemistry for developing novel bioactive compounds. Research Applications and Value Compounds featuring the 1,3,4-thiadiazole nucleus, like this one, are investigated for a range of biological activities. Primary research applications include: - Anticancer Research: Analogous 1,3,4-thiadiazole derivatives have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells, by potentially inducing apoptosis or inhibiting key enzymatic pathways . - Antimicrobial Research: Hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic motifs have shown significant efficacy against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains), and against metronidazole-resistant Helicobacter pylori , suggesting potential as leads for new anti-infective agents . The 2,4-dinitrophenol moiety is also known for its ability to modulate cellular energy metabolism . Handling and Safety This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for human consumption. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S/c1-9-7-10(2)12(4)16(11(9)3)18-21-22-19(30-18)20-17(25)14-6-5-13(23(26)27)8-15(14)24(28)29/h5-8H,1-4H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFQUWFIDHSWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound features a 1,3,4-thiadiazole ring which is known for its pharmacological versatility. The presence of the dinitro group and the tetramethylphenyl moiety enhances its biological potential.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit anticancer properties . For instance:

  • Study Findings : A study highlighted that derivatives of 1,3,4-thiadiazole showed significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances this activity by stabilizing the molecular structure conducive to interaction with cellular targets .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial and fungal strains:

  • Efficacy : In vitro studies have shown that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are comparable to standard antibiotics .
  • Case Studies : One study reported that derivatives with a similar thiadiazole structure displayed MIC values as low as 32.6 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • Research Evidence : Compounds with a thiadiazole backbone have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

Substituent TypeEffect on Activity
Electron-withdrawingIncreases anticancer and antimicrobial activity
Electron-donatingEnhances antioxidant properties
Aromatic ringsStabilizes molecular interactions

The presence of specific substituents can significantly influence the compound's efficacy and selectivity towards biological targets.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungal strains, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Antimicrobial Screening Results

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae

The results indicated that compounds derived from this scaffold could serve as effective alternatives or supplements to traditional antimicrobial agents, particularly against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies against human colorectal carcinoma cell lines (HCT116) revealed promising results.

Anticancer Screening Results

CompoundIC50 (µM)Comparison DrugIC50 (µM)
N95.855-Fluorouracil9.99
N184.535-Fluorouracil9.99

The compounds exhibited lower IC50 values than the standard drug, indicating higher potency in inhibiting cancer cell proliferation .

Material Science Applications

The unique structure of this compound allows for potential applications in material science. Its ability to form stable complexes with metals can be utilized in developing new materials for sensors and catalysts.

Case Studies

  • Metal Complexation : Research has shown that the compound can form complexes with transition metals such as copper and nickel. These complexes exhibit enhanced catalytic properties for oxidation reactions.
  • Polymerization Studies : The compound has been explored as a monomer in polymer synthesis due to its ability to undergo radical polymerization. This can lead to the development of new polymeric materials with tailored properties for specific applications.

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Table 2: Bioactivity Profiles of 1,3,4-Thiadiazole Derivatives
Compound Name Bioactivity (Assay/Model) Efficacy/IC₅₀ Reference
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Antitumor (in vivo murine model) 100% protection at 60 mg/kg
9g () Antioxidant (ABTS•+ scavenging) Comparable to Trolox
4i, 4p () Nematocidal (Bursaphelenchus xylophilus) High activity
Glutaminase inhibitors () Enzyme inhibition (GLS) IC₅₀ ~0.5–5 µM

Key Observations:

  • Antioxidant Activity : Compounds like 9g exhibit radical scavenging comparable to Trolox, suggesting nitro or sulfonyl groups may enhance redox activity .
  • Antitumor Potency : Bromo-substituted analogs demonstrate high efficacy (100% protection in vivo), aligning with the hypothesis that electron-withdrawing substituents enhance cytotoxicity . The target compound’s nitro groups may confer similar potency.
  • Enzyme Inhibition : Thiadiazoles with extended hydrophobic substituents (e.g., phenylacetyl in ) show strong enzyme binding, implying the tetramethylphenyl group in the target compound could improve allosteric interactions .

Physicochemical and Spectral Comparisons

  • Melting Points: Analogs with polar groups (e.g., 9i: 258–260°C with nitro) have higher melting points than those with nonpolar substituents (e.g., 9j: 261–263°C with furan) . The target compound’s tetramethylphenyl group may lower its melting point due to reduced crystallinity.
  • Spectral Signatures : IR spectra for benzamide derivatives consistently show C=O stretches near 1680–1700 cm⁻¹, while 1H-NMR signals for aromatic protons appear between δ 6.8–8.5 . The target compound’s tetramethylphenyl group would likely produce distinct δ 2.0–2.5 signals for methyl protons.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

Methodological Answer:
The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides or coupling reactions with substituted benzoyl chlorides. For example:

  • Step 1 : React 2,3,5,6-tetramethylphenyl-substituted thiosemicarbazide with benzoylisothiocyanate in dry acetonitrile to form the thiadiazole core .
  • Step 2 : Introduce the 2,4-dinitrobenzamide moiety via nucleophilic acyl substitution using 2,4-dinitrobenzoyl chloride under anhydrous conditions.
  • Optimization : Microwave-assisted synthesis (15–20 minutes, solvent-free) improves yield compared to conventional reflux (15–18 hours) .
    Key Characterization : Confirm purity via TLC, melting point, and spectroscopic techniques (¹H/¹³C NMR, IR) .

Basic: How can spectroscopic data resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and methyl groups (δ 2.1–2.5 ppm for tetramethylphenyl). Absence of NH₂ signals confirms cyclization .
  • IR : Stretching bands at ~1,670 cm⁻¹ (amide C=O) and ~1,520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights (±2 ppm error) .

Intermediate: What pharmacological assays are suitable for initial screening of anticancer activity?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., non-small lung carcinoma A549) with IC₅₀ calculations. Include positive controls like cisplatin .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Antioxidant Activity : ABTS•⁺ radical scavenging assay; compare to trolox standards (IC₅₀ values <100 µM suggest potency) .

Advanced: How to analyze contradictions in biological activity data across studies?

Methodological Answer:

  • Source Identification : Check assay conditions (e.g., cell line heterogeneity, serum concentration, incubation time). For example, PDGF-BB pretreatment in A549 cells alters AKT pathway sensitivity .
  • Structural Confounds : Verify compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography) to rule out impurities or isomers .
  • Statistical Validation : Use multivariate analysis (e.g., two-way ANOVA) to isolate variables affecting activity .

Advanced: What crystallographic strategies validate the 3D structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) at 100 K for high-resolution (<1.0 Å) data .
  • Refinement : SHELXL software for small-molecule refinement; analyze hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking .
  • Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CCDC deposition for peer verification .

Advanced: How to design SAR studies targeting glutaminase (GLS) inhibition?

Methodological Answer:

  • Structural Analogues : Synthesize derivatives with modified nitro groups (e.g., CF₃, CN substituents) to probe steric/electronic effects .
  • Enzyme Assays : Measure IC₅₀ against recombinant GLS1 using glutamate dehydrogenase-coupled assays; compare to BPTES (known inhibitor) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in the GLS1 allosteric pocket; prioritize compounds with ∆G < -8 kcal/mol .

Advanced: What computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : SwissADME or pkCSM to assess bioavailability (TPSA <140 Ų), CYP450 inhibition, and hERG cardiotoxicity risks .
  • Metabolite Identification : Use GLORYx or MetaSite to simulate Phase I/II metabolism (e.g., nitro reduction to amine derivatives) .
  • In Vivo Validation : Radiolabeled compound (¹⁴C) studies in rodents to track excretion pathways and metabolite profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.